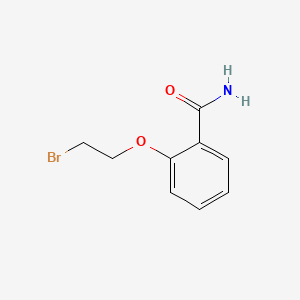

2-(2-bromoethoxy)benzamide

Description

Significance of Benzamide (B126) Scaffolds and Bromoethoxy Moieties in Contemporary Organic Synthesis.

The benzamide scaffold is a fundamental structural motif in the field of medicinal chemistry and organic synthesis. Benzamides, which are amide derivatives of benzoic acid, are recognized as privileged structures because they are found in a wide array of pharmaceutical compounds. prepchem.com Their prevalence is due to their ability to form stable hydrogen bonds and participate in various non-covalent interactions, making them effective for binding to biological targets like enzymes and receptors. prepchem.commaynoothuniversity.ie The amide bond itself is a robust functional group, and its presence in the benzamide structure provides a platform for developing new therapeutic agents. researchgate.net Benzamide derivatives have been explored for a vast range of biological activities. chemsrc.commolport.comsigmaaldrich.com

The bromoethoxy moiety (–O–CH₂–CH₂–Br) is a valuable functional group in organic synthesis. Its primary utility lies in its role as a versatile alkylating agent. The bromine atom is an excellent leaving group, making the bromoethoxy group highly susceptible to nucleophilic substitution reactions. epa.gov This reactivity allows for the straightforward introduction of an ethoxy linker into a molecule, which can be used to connect different molecular fragments. nih.govmdpi.com A common synthetic strategy involves the reaction of an alcohol with 1,2-dibromoethane (B42909) to form a bromoethoxy ether, a process known as Williamson ether synthesis. researchgate.netgoogle.com This moiety is frequently used in the construction of more complex molecules where the bromo- group is subsequently displaced by amines, thiols, or other nucleophiles to build larger molecular architectures. researchgate.net

Overview of the Research Landscape Pertaining to 2-(2-bromoethoxy)benzamide.

The research landscape specifically focused on this compound is not extensive. The compound is primarily recognized as a building block or intermediate in organic synthesis, rather than a final product with well-documented applications. Its presence is noted in chemical supplier catalogs and in patents as a precursor for more complex molecules.

Although detailed studies on this compound are limited, its synthesis can be inferred from standard organic chemistry principles and literature on related compounds. A plausible and common method for its preparation would involve the reaction of 2-hydroxybenzamide with 1,2-dibromoethane, likely in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution on the phenolic hydroxyl group. researchgate.netgoogle.com

The primary research application of this compound lies in its utility as an electrophilic intermediate. The terminal bromine atom on the ethoxy chain is a reactive site for nucleophilic attack. This allows for the coupling of the benzamide moiety to other molecules containing nucleophilic groups, such as amines or phenols. For instance, in the synthesis of more complex derivatives, compounds with a bromoethoxy group are often reacted with primary or secondary amines to form a new carbon-nitrogen bond, extending the molecular structure. researchgate.netlookchem.com The downstream products of a structurally similar compound, 2-(2-Bromo-ethoxy)-5-methyl-benzamide, demonstrate its use in reactions with various amine-containing molecules. This reactivity makes this compound a useful tool for chemists aiming to construct elaborate molecules, particularly in the field of medicinal chemistry for the synthesis of potential drug candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCNSDNDFKYRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185375 | |

| Record name | Benzamide, o-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-32-8 | |

| Record name | Benzamide, o-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, o-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethoxy Benzamide

Established Synthetic Routes and Reaction Optimizations

Traditional synthetic routes provide reliable methods for the preparation of 2-(2-bromoethoxy)benzamide. These methods often involve multi-step sequences that allow for the purification of intermediates and optimization of individual reaction steps.

Nucleophilic substitution is a cornerstone for constructing the ether linkage in this compound. The most common application of this is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this target molecule, the synthesis can proceed by reacting the sodium salt of salicylamide (2-hydroxybenzamide) with an excess of a dihaloalkane, such as 1,2-dibromoethane (B42909). The phenoxide acts as the nucleophile, displacing one of the bromide ions on the electrophilic haloalkane. youtube.com

The efficiency of this substitution reaction is dependent on several factors, including the choice of base, solvent, and temperature. Strong bases are required to fully deprotonate the phenolic hydroxyl group, which is less acidic than a carboxylic acid.

Table 1: Typical Conditions for Nucleophilic Substitution

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | To deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Polar aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity. |

| Electrophile | 1,2-dibromoethane | Provides the 2-bromoethoxy side chain. Used in excess to minimize dialkylation products. |

| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

This approach directly installs the required bromoethoxy side chain onto the benzamide (B126) backbone.

The formation of the amide bond is a critical step in the synthesis of benzamides. researchgate.net A common and straightforward route involves the conversion of a carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts readily with an amine source. bohrium.com For this compound, the corresponding precursor, 2-(2-bromoethoxy)benzoic acid, would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnanobioletters.com The resulting 2-(2-bromoethoxy)benzoyl chloride is then reacted with aqueous or gaseous ammonia to form the final amide product. nih.govyoutube.com

Modern amidation methods often employ coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need for harsh chlorinating agents. nih.gov

Table 2: Common Reagents for Amidation

| Reagent Class | Examples | Mechanism |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride. nanobioletters.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), EDC | Activates the carboxylic acid to form an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Activates the carboxylic acid by forming a reactive phosphonium ester. nih.gov |

These methods are widely used due to their high yields and applicability to a broad range of substrates. organic-chemistry.org

A versatile strategy for synthesizing this compound involves the functionalization of readily available precursors. A logical starting material is salicylic acid or its methyl ester, methyl salicylate. This approach allows for the systematic construction of the target molecule.

A representative synthetic pathway could be:

Etherification : The phenolic hydroxyl group of methyl salicylate is alkylated with 1,2-dibromoethane using a base like potassium carbonate in a polar aprotic solvent. This step selectively forms the ether linkage, yielding methyl 2-(2-bromoethoxy)benzoate. google.com

Amidation : The methyl ester is then converted directly to the amide. This can be achieved by heating the ester with a concentrated solution of ammonia in a process known as ammonolysis. This method is often preferred on an industrial scale.

Alternative Amidation : If starting from 2-(2-bromoethoxy)benzoic acid (obtained by saponification of the ester), the amidation can proceed via the methods described in section 2.1.2.

This stepwise functionalization ensures that the substitution occurs at the correct position on the benzene (B151609) ring and allows for purification at intermediate stages. mdpi.com

Novel Synthetic Pathways and Mechanistic Investigations

Recent advances in organic synthesis have introduced novel methods that offer improved efficiency, selectivity, and milder reaction conditions compared to traditional routes.

While the bromo-functionalization in this compound is part of the alkyl chain, advancements in catalytic bromination of aromatic systems are noteworthy. For instance, peptide-catalyzed enantioselective brominations have been developed for creating chiral atropisomeric benzamides, highlighting the potential for precise catalyst-controlled functionalization. nih.gov

In the realm of amidation, significant progress has been made in developing catalytic methods that bypass the need for stoichiometric activating agents. researchgate.net Boronic acid catalysts, for example, can facilitate the direct amidation of carboxylic acids under milder conditions. Furthermore, visible-light photocatalysis has emerged as a powerful tool for activating carboxylic acids towards amidation, representing a green and efficient alternative. organic-chemistry.org These catalytic approaches reduce waste and often provide high yields with broad functional group tolerance.

For the synthesis of this compound, regioselectivity is of paramount importance. The "2-" or ortho substitution pattern is critical for the molecule's identity. The synthetic strategies previously discussed achieve this regiocontrol by starting with an ortho-substituted precursor, such as salicylic acid or salicylamide. google.commdpi.com This ensures that the ether and amide functionalities are in the correct 1,2-relationship on the benzene ring. Alternative strategies, such as the functionalization of an unsubstituted benzene ring, would likely lead to a mixture of ortho, meta, and para isomers, requiring difficult purification steps. The regioselective synthesis of related aminophenols has been achieved through cascade reactions, demonstrating the importance of controlling substituent placement. rsc.org

While this compound itself is an achiral molecule, stereoselectivity becomes a crucial consideration in the synthesis of more complex analogues that may contain chiral centers. For example, if the ethoxy linker were to be substituted, a chiral center would be created. In such cases, stereoselective synthetic methods would be necessary to control the three-dimensional arrangement of the atoms. d-nb.inforesearchgate.net The development of stereoselective reactions, such as asymmetric hydrogenations of enamides or enantioselective catalytic additions, provides the tools necessary to synthesize specific stereoisomers of related compounds. d-nb.info

Similarly, information regarding the application of green chemistry principles specifically to the synthesis of this compound is not documented in the available resources. While the field of green chemistry offers numerous strategies for the sustainable production of amides and related compounds, their direct application to this particular molecule has not been described in published research. General green approaches to benzamide synthesis often focus on the use of non-toxic solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste. These principles could theoretically be adapted for the synthesis of this compound, but a scientifically validated green synthesis route has not been reported.

Due to the absence of specific synthetic and green chemistry data for this compound, a detailed and scientifically accurate article on its synthetic methodologies, as requested, cannot be generated at this time.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 2 Bromoethoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(2-bromoethoxy)benzamide would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the amide and ether functionalities.

The two methylene (B1212753) groups of the bromoethoxy side chain would each give rise to a triplet, assuming coupling to each other. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would be expected to resonate at a lower field than the protons on the carbon bearing the bromine atom (Br-CH₂). This is because oxygen is more electronegative than bromine, leading to a greater deshielding effect. Thus, one would anticipate a triplet for the O-CH₂ protons and another triplet for the Br-CH₂ protons. The protons of the amide group (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet | 4H |

| -O-CH₂- | ~ 4.4 | Triplet | 2H |

| -CH₂-Br | ~ 3.8 | Triplet | 2H |

| -CONH₂ | Variable | Broad Singlet | 2H |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the amide group is typically the most deshielded, appearing at the lowest field, often in the range of 165-175 ppm. The aromatic carbons would generate several signals in the region of approximately 110-160 ppm. The carbon attached to the ether oxygen (C-O) would be more downfield than a typical aromatic C-H due to the electronegativity of the oxygen.

The two aliphatic carbons in the bromoethoxy chain would also be distinguishable. The carbon bonded to the oxygen atom (-O-CH₂) would resonate at a lower field (more deshielded) compared to the carbon bonded to the bromine atom (-CH₂-Br), a reflection of oxygen's higher electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-C | 110 - 140 |

| -O-CH₂- | 65 - 75 |

| -CH₂-Br | 25 - 35 |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the -O-CH₂- and -CH₂-Br protons in the ethoxy chain. An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached, allowing for the unambiguous assignment of both the ¹H and ¹³C signals for the methylene groups and the protonated aromatic carbons. Further confirmation of the quaternary carbons, such as the carbonyl carbon and the aromatic carbon bonded to the ether linkage, can be achieved through a HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two to three bonds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. rsc.orgnist.govbohrium.comresearchgate.net These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. nist.govresearchgate.net

Vibrational Mode Assignments and Functional Group Characterization

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amide (-CONH₂) are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide group is a very strong and prominent band, typically found around 1650 cm⁻¹.

The C-O stretching vibrations of the aryl ether would likely produce strong bands in the 1260-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also be useful. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, providing further confirmation of the benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | ~ 1650 | Strong |

| N-H Bend (Amide II) | ~ 1620 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. bohrium.comnih.gov For this compound, mass spectrometry would first be used to confirm its molecular weight.

The molecular ion peak (M⁺) in the mass spectrum would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units. This characteristic isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

Fragmentation of the molecular ion would likely occur at the weakest bonds. Common fragmentation pathways could include the loss of the bromine atom, cleavage of the ethoxy side chain, and fragmentation of the amide group. For example, cleavage of the C-Br bond would result in a significant fragment ion. Another likely fragmentation would be the cleavage of the ether bond, leading to ions corresponding to the benzamide (B126) moiety and the bromoethoxy group. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ⁷⁹Br |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C9H10BrNO2), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺• and [M+2]⁺•). This pattern is a definitive signature for a molecule containing a single bromine atom. The calculated monoisotopic masses for the molecular ions are essential for confirming the compound's identity.

Table 1: Calculated Exact Masses for Molecular Ions of this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₉H₁₀⁷⁹BrNO₂]⁺• | ⁷⁹Br | 242.9944 |

| [C₉H₁₀⁸¹BrNO₂]⁺• | ⁸¹Br | 244.9923 |

| [C₉H₁₁⁷⁹BrNO₂]⁺ ([M+H]⁺) | ⁷⁹Br | 243.9972 |

| [C₉H₁₁⁸¹BrNO₂]⁺ ([M+H]⁺) | ⁸¹Br | 245.9951 |

Note: The table presents the calculated exact masses for the molecular radical cation ([M]⁺•) and the protonated molecule ([M+H]⁺), which are commonly observed in different ionization modes.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart in predictable ways based on the strength of its chemical bonds and the stability of the resulting fragments.

The structure contains several key functional groups that direct the fragmentation: an aromatic ring, a primary amide, an ether linkage, and a bromo-alkyl chain. The most probable fragmentation pathways include:

Alpha-cleavage at the ether: Cleavage of the C-C bond in the bromoethoxy side chain, leading to the loss of a •CH₂Br radical.

Cleavage of the ether C-O bond: This can occur in two ways, either losing the entire bromoethoxy group or forming a bromoethoxy radical.

Loss of the amide group: A characteristic fragmentation for benzamides is the loss of the amino radical (•NH₂) to form a stable acylium ion. researchgate.net

Loss of bromine: Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical (•Br).

The analysis of these fragments, particularly the bromine-containing ions which will exhibit the M/M+2 isotopic signature, allows for the comprehensive reconstruction of the molecule's structure.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion Structure/Loss | Formula of Fragment | Predicted m/z (for ⁷⁹Br/⁸¹Br) |

| [M - NH₂]⁺ | [C₉H₈BrO₂]⁺ | 226.97/228.97 |

| [M - Br]⁺ | [C₉H₁₀NO₂]⁺ | 164.07 |

| [M - C₂H₄Br]⁺ | [C₇H₅O₂]⁺ | 121.03 |

| [M - OC₂H₄Br]⁺ | [C₇H₆NO]⁺ | 120.05 |

| [Benzoyl Cation] | [C₇H₅O]⁺ | 105.03 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is primarily dictated by the electronic structure of the benzamide chromophore. A chromophore is the part of a molecule responsible for its color, or more broadly, its UV-Vis absorption.

The benzamide system, which consists of a benzene ring conjugated with a carbonyl group (C=O), is the principal chromophore. The presence of the ether linkage (-O-CH₂CH₂Br) and the amide group (-CONH₂) as substituents on the benzene ring influences the absorption maxima. These groups act as auxochromes, modifying the absorption wavelength (λ_max) and intensity of the main chromophore. Typically, auxochromes like the ether group cause a bathochromic shift (a shift to longer wavelengths) of the benzene ring's absorption bands. Studies on substituted benzamides confirm that such electronic effects are well-documented. acs.orgcdnsciencepub.com

Electronic Transitions and Chromophoric Analysis

The absorption of UV radiation by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The key chromophore is the benzamide moiety, which gives rise to distinct electronic transitions.

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron system of the aromatic ring and the carbonyl group. The benzene ring itself has characteristic absorption bands, which are modified by the substituents. The conjugation between the ring and the carbonyl group creates an extended π-system, lowering the energy required for the transition and shifting the absorption to longer wavelengths compared to unsubstituted benzene.

n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (n) from the lone pairs on the oxygen or nitrogen atoms to an anti-bonding π* orbital of the carbonyl group. These transitions are often observed as a shoulder on the main π → π* absorption band. maynoothuniversity.ie

The ortho-positioning of the bromoethoxy group relative to the amide group can also induce steric effects, potentially affecting the planarity between the carbonyl group and the aromatic ring. This can, in turn, influence the extent of conjugation and alter the absorption spectrum.

Table 3: Chromophores and Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Benzene Ring | π → π* (E₂-band) | ~220-240 nm |

| Benzene Ring | π → π* (B-band) | ~260-280 nm |

| Carbonyl Group (C=O) | n → π* | ~270-300 nm (low intensity) |

Crystal Structure Analysis and Solid State Characteristics of 2 2 Bromoethoxy Benzamide

Single Crystal X-ray Diffraction (XRD) Studies

A data table, as shown below, would typically be generated to summarize these key geometric parameters.

Table 1: Hypothetical Selected Bond Lengths and Angles for 2-(2-bromoethoxy)benzamide

| Parameter | Value (Å or °) |

|---|---|

| Br1 - C8 | Data not available |

| O2 - C7 | Data not available |

| N1 - C1 | Data not available |

| C1 - O1 | Data not available |

| C7 - O2 - C6 | Data not available |

| C2 - C1 - N1 | Data not available |

| O1 - C1 - N1 | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available.

Hydrogen bonds play a critical role in the solid-state assembly of molecules containing amide groups. lincoln.ac.ukimet-db.ru In this compound, the amide group (-CONH2) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen). It would be expected that these groups participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains. For example, the crystal structure of benzamide (B126) itself features a hydrogen-bonded dimer motif. rcsb.org

The analysis would identify and characterize these hydrogen bonds, detailing their geometry (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angles). A table summarizing these interactions would be crucial for understanding the crystal packing.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1A···O1 | Data not available | Data not available | Data not available | Data not available |

| N1-H1B···O1 | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available. D=donor atom, H=hydrogen, A=acceptor atom.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physicochemical properties. imet-db.ruox.ac.uk Benzamide itself is a well-known polymorphic compound, with several forms identified. Given this, it is plausible that this compound could also exhibit polymorphism.

Polymorphism studies would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphs. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be used to characterize and differentiate the forms. The discovery and characterization of polymorphs are crucial, particularly in the pharmaceutical industry, as different forms can have different solubilities, stabilities, and bioavailabilities. Studies on 2-benzoyl-N,N-diethylbenzamide, for example, have identified multiple polymorphic forms through recrystallization from different solvents. ox.ac.uk

Computational Chemistry and Theoretical Investigations of 2 2 Bromoethoxy Benzamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been widely used to investigate the molecular geometry and electronic structure of benzamide (B126) derivatives. researchgate.netmdpi.com Calculations are often performed using the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.net These theoretical approaches provide a foundational understanding of the molecule's intrinsic properties.

Optimized Molecular Structures and Vibrational Frequencies

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-(2-bromoethoxy)benzamide, known as its optimized molecular structure. This process involves finding the minimum energy conformation of the molecule. From this optimized geometry, vibrational frequencies can be calculated, which correspond to the modes of molecular vibration. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ajchem-a.comlibretexts.orgwikipedia.orgunesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netmalayajournal.org A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net For benzamide derivatives, the HOMO-LUMO gap is analyzed to predict the molecule's reactivity and potential for charge transfer within the molecule. researchgate.netmalayajournal.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available for this specific compound in the search results. |

| LUMO Energy | Data not available for this specific compound in the search results. |

| HOMO-LUMO Energy Gap | Data not available for this specific compound in the search results. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.netwolfram.com The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.netresearchgate.netekb.eg Green areas represent regions of neutral potential. researchgate.netresearchgate.net For this compound, the MEP map would reveal the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions and reactivity patterns. malayajournal.orguni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edufaccts.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy associated with these donor-acceptor interactions, calculated using second-order perturbation theory, quantifies the strength of hyperconjugative interactions and charge delocalization within the molecule. wisc.edugrafiati.com This analysis is crucial for understanding the stability of the molecule arising from these electronic interactions. researchgate.netgrafiati.com

Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Global Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Global Softness (S): The reciprocal of global hardness, S = 1/(2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/ (2η).

These parameters provide a comprehensive framework for understanding the chemical behavior of this compound. researchgate.netchemrxiv.org

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I+A)/2 | Data not available |

| Chemical Potential (μ) | -(I+A)/2 | Data not available |

| Global Hardness (η) | (I-A)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | μ²/(2η) | Data not available |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The various quantum chemical descriptors obtained from DFT calculations are instrumental in establishing structure-reactivity relationships. mdpi.comresearchgate.netnih.gov By correlating these calculated parameters with experimentally observed chemical behavior, a deeper understanding of the factors governing the reactivity of this compound can be achieved. For instance, the HOMO-LUMO gap can be related to the molecule's susceptibility to undergo certain reactions, while MEP maps can predict the regioselectivity of electrophilic and nucleophilic substitutions. mdpi.comrsc.org NBO analysis helps to rationalize the stability and conformational preferences based on intramolecular electronic interactions. researchgate.net This integrated approach, combining theoretical calculations with experimental observations, is powerful for predicting and explaining the chemical properties of molecules. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing a step-by-step narrative of how reactants transform into products. For this compound, computational modeling can be employed to investigate various potential reactions, such as nucleophilic substitution at the bromo-bearing carbon or reactions involving the benzamide group.

Theoretical Framework:

Computational approaches to understanding reaction mechanisms typically begin with the mapping of the potential energy surface (PES) for a given reaction. Key points on the PES, including reactants, products, intermediates, and transition states, are located and their energies calculated. smu.edu Methods like Density Functional Theory (DFT) are commonly used for this purpose due to their balance of accuracy and computational cost. ehu.esresearchgate.net

The process often involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search is conducted for the saddle point on the PES that connects the reactants and products. This is the transition state, which represents the highest energy barrier of the reaction. Various algorithms are available for locating the TS.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the transition state structure. smu.edu This traces the reaction path down the energy surface towards both the reactants and the products, confirming that the located transition state indeed connects the desired species. The changes in bond lengths, angles, and energies along this path provide a detailed picture of the bond-breaking and bond-forming processes. smu.edu

Application to this compound:

A hypothetical reaction pathway for this compound, such as an intramolecular cyclization to form a seven-membered ring, could be investigated using these methods. The reaction would likely proceed via a nucleophilic attack from the amide oxygen or nitrogen onto the electrophilic carbon attached to the bromine atom. A computational study would model this process, calculating the activation energy from the energy difference between the reactant and the transition state. The influence of solvent on the reaction can also be modeled using implicit or explicit solvent models, providing a more realistic energy profile. frontiersin.org

For instance, in the study of similar reactions, computational analysis has been used to dissect the mechanism into distinct phases, such as a preparation phase where reactants orient themselves, a transition state phase where the key chemical transformations occur, and a product adjustment phase. smu.edu

Below is an illustrative table of the kind of data that would be generated from a computational study of a hypothetical reaction of this compound.

| Stationary Point | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Number of Imaginary Frequencies |

| Reactant | DFT/B3LYP/6-311G(d,p) | 0.00 | C-Br: 1.95, C-O: 1.43 | 0 |

| Transition State | DFT/B3LYP/6-311G(d,p) | +25.4 | C-Br: 2.21, N-C: 1.85 (forming) | 1 |

| Product | DFT/B3LYP/6-311G(d,p) | -10.2 | C-Br: (dissociated), N-C: 1.47 | 0 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks, understand the relationship between structure and spectral features, and confirm the identity and purity of a synthesized compound.

Theoretical Framework:

Vibrational Spectroscopy (FTIR and FT-Raman): DFT calculations are widely used to predict the vibrational frequencies and intensities of a molecule. bohrium.com After optimizing the molecular geometry, a frequency calculation yields the harmonic vibrational modes. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net A detailed analysis of the vibrational modes allows for the assignment of specific peaks in the experimental FTIR and FT-Raman spectra to particular bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. worldscientific.com The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Solvent effects can be included in these calculations to better match experimental conditions.

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) and intensities in a UV-Vis spectrum. bohrium.com These calculations can help to identify the nature of the electronic transitions, such as n→π* or π→π*.

Application to this compound:

For this compound, a computational study would begin with the optimization of its ground-state geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Subsequent frequency calculations would provide the theoretical vibrational spectrum. For instance, the characteristic C=O stretch of the amide, the N-H stretches, the C-Br stretch, and the aromatic C-H vibrations could be precisely assigned.

Similarly, GIAO-DFT calculations would predict the ¹H and ¹³C NMR chemical shifts. This would be particularly useful for assigning the signals of the aromatic protons and the protons of the ethoxy side chain, as well as the corresponding carbon signals. The correlation between calculated and experimental spectra can confirm the molecular structure. In a study on the related compound p-(2-bromoethoxy) anisole, DFT calculations were successfully used to analyze the vibrational spectra and electronic properties. researchgate.networldscientific.com

The following tables illustrate the type of data that would be generated and how it would be compared with experimental values.

Table of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental | Assignment |

| ν(N-H) asym | 3450 | 3460 | Asymmetric N-H stretch |

| ν(N-H) sym | 3330 | 3345 | Symmetric N-H stretch |

| ν(C-H) aromatic | 3065 | 3070 | Aromatic C-H stretch |

| ν(C=O) | 1655 | 1660 | Amide I band (C=O stretch) |

| δ(N-H) | 1610 | 1615 | Amide II band (N-H bend) |

| ν(C-O-C) | 1240 | 1245 | Ether C-O-C stretch |

| ν(C-Br) | 650 | 655 | C-Br stretch |

This table is for illustrative purposes. The experimental values are hypothetical.

Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated (GIAO) | Experimental |

| C=O | 168.5 | 169.0 |

| C (aromatic, attached to C=O) | 132.1 | 132.5 |

| C (aromatic, ortho) | 128.9 | 129.2 |

| C (aromatic, para) | 127.8 | 128.0 |

| C (aromatic, attached to O) | 155.4 | 155.8 |

| O-CH₂ | 68.2 | 68.5 |

| CH₂-Br | 32.5 | 32.9 |

This table is for illustrative purposes. The experimental values are hypothetical.

By correlating these detailed theoretical predictions with experimental findings, a much deeper and more robust understanding of the chemical and physical properties of this compound can be achieved. nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Bromoethoxy Benzamide

Reactivity of the Bromoethoxy Moiety

The bromoethoxy group, an O-alkylated side chain attached to the aromatic ring, is a key site of reactivity. Its chemical transformations are primarily centered around the carbon-bromine bond.

The bromoethoxy moiety features a primary alkyl halide, which is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. bloomtechz.comwikipedia.org In this concerted mechanism, a nucleophile attacks the carbon atom bonded to the bromine, leading to the simultaneous displacement of the bromide ion, which is an effective leaving group. wikipedia.orglibretexts.orgbits-pilani.ac.in The reaction proceeds via a backside attack, resulting in an inversion of the stereochemical configuration if the carbon were chiral. wikipedia.orglibretexts.orgsaskoer.ca

The general mechanism for an SN2 reaction on the bromoethoxy group is as follows:

Step 1: A nucleophile (Nu:⁻) attacks the electrophilic carbon atom attached to the bromine.

Step 2: A transition state is formed where the nucleophile and the leaving group (Br) are both partially bonded to the carbon atom. youtube.com

Step 3: The carbon-bromine bond breaks, and the bromide ion is expelled, resulting in the formation of a new bond between the carbon and the nucleophile. saskoer.ca

This reactivity is fundamental to the use of 2-(2-bromoethoxy)benzamide in synthesizing more complex molecules. For instance, it can undergo intramolecular cyclization where the amide nitrogen acts as the nucleophile, attacking the bromoethoxy chain to form heterocyclic structures like 5H-benzo[f] bloomtechz.combeilstein-journals.orgoxazepin-3(2H)-one. researchgate.net Similarly, reactions with various nucleophiles such as amines, azides, or alkoxides can be used to introduce new functional groups. bloomtechz.com The Williamson ether synthesis, an SN2 reaction, is itself often used to form the bromoethoxy linkage by reacting a phenoxide with a dibromoethane derivative. mdpi.com

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Amine (R-NH₂) | 2-(2-(Alkylamino)ethoxy)benzamide | SN2 |

| This compound | Azide (N₃⁻) | 2-(2-azidoethoxy)benzamide | SN2 |

| This compound | Alkoxide (R-O⁻) | 2-(2-(Alkoxy)ethoxy)benzamide | SN2 |

| Salicylamide & 1,2-Dibromoethane (B42909) | Intramolecular N-H | 5H-benzo[f] bloomtechz.combeilstein-journals.orgoxazepin-3(2H)-one | Intramolecular SN2 |

Alkyl halides, including the bromoethoxy group, can undergo elimination reactions to form alkenes. lumenlearning.com These reactions typically require a base to remove a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. mgscience.ac.in For a primary alkyl halide like the one in this compound, the E2 (bimolecular elimination) mechanism is more probable than the E1 mechanism, which proceeds through a less stable primary carbocation. lumenlearning.com

The E2 reaction is a concerted process where the base abstracts a proton, the C-H bond breaks, a new π-bond forms, and the bromide leaving group departs simultaneously. libretexts.org

A strong base is typically required for E2 reactions. lumenlearning.com However, SN2 reactions are often a competing pathway. lumenlearning.com To favor elimination over substitution for a primary halide, a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) is often employed. lumenlearning.com Under such conditions, this compound could potentially be converted to 2-(vinyloxy)benzamide.

The carbon-bromine bond in the bromoethoxy moiety can undergo homolytic cleavage under the influence of heat or UV light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgyoutube.com This process generates a primary alkyl radical.

The mechanism for radical formation involves three key stages: youtube.comtransformationtutoring.com

Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then react with a molecule like tributyltin hydride (Bu₃SnH) to generate a tributyltin radical. libretexts.org This radical can then abstract the bromine atom from this compound to form the desired carbon radical.

Propagation: The generated carbon radical can participate in a variety of reactions, such as addition to an alkene or abstraction of a hydrogen atom from another molecule (e.g., Bu₃SnH) to form a dehalogenated product. libretexts.org These steps regenerate a radical that continues the chain reaction.

Termination: The reaction ceases when two radicals combine. transformationtutoring.com

While benzylic and allylic C-H bonds are more commonly targeted in radical bromination due to the resonance stabilization of the resulting radical, the C-Br bond itself is a key functional group in radical-mediated C-C bond formation and reduction reactions. masterorganicchemistry.commasterorganicchemistry.com For example, the radical generated from the bromoethoxy group could be trapped in an intramolecular cyclization if a suitable unsaturated bond is present elsewhere in the molecule. libretexts.org

Reactivity of the Benzamide (B126) Core

The benzamide core consists of a benzene (B151609) ring substituted with an amide group. Its reactivity is influenced by the electronic properties of the amide and the ortho-positioned bromoethoxy group.

The amide group (-CONH₂) possesses two N-H bonds. The protons on the nitrogen are weakly acidic and can be deprotonated by a strong base. msu.edu However, amides are generally poor nucleophiles because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. libretexts.org This delocalization reduces the electron density on the nitrogen, making it less available for attacking electrophiles compared to an amine. msu.edu

Despite this reduced reactivity, the amide nitrogen can still participate in reactions. For instance, under strongly basic conditions, the N-H group can be deprotonated to form an amidate anion. This anion can then react with electrophiles, although harsh conditions may be required. As mentioned previously (Section 6.1.1), the amide N-H group can act as an intramolecular nucleophile to displace the bromine in the side chain, leading to cyclization. researchgate.net

The benzene ring of this compound can undergo substitution reactions, with the outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich π-system of the benzene ring, replacing a hydrogen atom. dalalinstitute.comlibretexts.org The reactivity and regioselectivity are governed by the two substituents:

Amide group (-CONH₂): This group is deactivating and meta-directing. The carbonyl group is strongly electron-withdrawing through resonance and induction, pulling electron density from the ring and making it less reactive towards electrophiles. uomustansiriyah.edu.iq The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Bromoethoxy group (-OCH₂CH₂Br): The ether oxygen atom is an activating, ortho, para-directing group. dalalinstitute.com Its lone pairs can be donated to the ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. dalalinstitute.com

The directing effects of the two groups are in opposition. The activating ortho, para-directing ether group and the deactivating meta-directing amide group will compete to direct the incoming electrophile. msu.edu Typically, strongly activating groups like ethers have a more dominant directing effect than deactivating groups. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho and para to the bromoethoxy group (and meta to the amide group).

Nucleophilic Aromatic Substitution (SNAr): SNAr involves the displacement of a leaving group on the aromatic ring by a nucleophile. fishersci.itdalalinstitute.com This reaction is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide) on the ring. fishersci.itchadsprep.com In this compound, there is no leaving group directly attached to the aromatic ring, and the ring is not sufficiently electron-deficient to facilitate SNAr under typical conditions.

Cyclization and Rearrangement Reactions

The structure of this compound, with a reactive alkyl halide tethered to a nucleophilic amide, is predisposed to undergo intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic ring systems, which are common scaffolds in biologically active compounds.

One of the primary expected cyclization pathways for this compound involves an intramolecular nucleophilic substitution. The amide nitrogen or oxygen can act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process would lead to the formation of a six-membered morpholinone ring system. The regioselectivity of this cyclization (N- vs. O-attack) would be influenced by the reaction conditions, such as the choice of base and solvent.

While direct studies on this compound are not prevalent, analogous transformations in similar systems have been documented. For instance, the cyclization of N-allyl benzamides has been shown to produce oxazolines and oxazines through an oxidative process. organic-chemistry.org This suggests that the bromoethoxy side chain in this compound could similarly participate in intramolecular ring-forming reactions. Furthermore, rhodium(III)-catalyzed intramolecular annulation of N-alkoxybenzamides has been utilized to synthesize isoquinolones, highlighting the propensity of substituted benzamides to undergo cyclization. rsc.org

Rearrangement reactions, although less common for this specific substrate, could potentially occur under certain conditions, such as in the presence of strong acids or upon photochemical activation. However, the most favored transformation remains intramolecular cyclization due to the favorable proximity of the reacting groups.

Table 1: Potential Cyclization Products of this compound

| Reactant | Reagents and Conditions | Major Product | Product Class |

| This compound | Base (e.g., NaH, K2CO3) | 4-benzoylmorpholine | Morpholinone |

| This compound | Strong Acid (e.g., H2SO4) | Potential rearranged products | Varies |

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers several sites for derivatization, allowing for the synthesis of a diverse library of compounds. These modifications can be broadly categorized into reactions involving the aromatic ring, the amide functionality, and the bromoethoxy side chain.

Derivatization of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The position of substitution will be directed by the existing alkoxy and amide groups.

Modification of the Amide Group: The amide nitrogen can be alkylated or acylated. Furthermore, the amide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further opportunities for diversification. The use of protecting groups, such as the N,N-dimethylformamidine group, can facilitate the one-pot conversion of aminobenzoic acids into their corresponding amides, a strategy that could be adapted for the synthesis of derivatives of this compound. nih.gov

Reactions of the Bromoethoxy Side Chain: The bromine atom is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the bromine and introduce new functional groups. This is a highly versatile method for creating a broad spectrum of derivatives. For instance, reaction with various primary and secondary amines would yield a library of aminoethoxybenzamides.

The development of novel benzamide derivatives is an active area of research, with new synthetic methods continually being reported. farmaciajournal.comnih.gov These strategies often focus on creating compounds with specific biological activities. For example, various substituted benzamides have been synthesized and evaluated as potent and selective sigma-1 protein ligands. nih.gov

Table 2: Examples of Derivatization Reactions for this compound

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Substitution | Primary/Secondary Amine | 2-(2-aminoethoxy)benzamide derivative |

| Nucleophilic Substitution | Sodium Azide | 2-(2-azidoethoxy)benzamide |

| Nucleophilic Substitution | Sodium Thiophenolate | 2-(2-(phenylthio)ethoxy)benzamide |

| Aromatic Nitration | HNO3/H2SO4 | Nitro-2-(2-bromoethoxy)benzamide derivative |

| Amide Hydrolysis | Acid/Base | 2-(2-bromoethoxy)benzoic acid |

| Amide Reduction | LiAlH4 | (2-(2-bromoethoxy)phenyl)methanamine |

Applications of 2 2 Bromoethoxy Benzamide As a Chemical Intermediate and in Materials Science

Building Block in Complex Organic Synthesis

As a chemical intermediate, 2-(2-bromoethoxy)benzamide participates in numerous reactions that lead to the formation of intricate molecular architectures. uobasrah.edu.iqnumberanalytics.comkpi.ua Its utility stems from the reactivity of the bromoethyl group, which can readily undergo nucleophilic substitution reactions.

The synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and functional materials, often utilizes this compound as a starting material. researchgate.netiosrjournals.orgresearchgate.net The bromoethoxy moiety provides a convenient handle for intramolecular or intermolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. For instance, it can be used in the synthesis of benzoxazine (B1645224) derivatives. researchgate.net The general strategy involves the reaction of the bromoethoxy group with a nucleophile, often an amine or a hydroxyl group, within the same or another molecule to form a new ring. This approach is valuable for creating diverse libraries of heterocyclic compounds for various applications. researchgate.netiosrjournals.org

A notable application is in the synthesis of phenoxy pendant isatins, where 1-(2-bromoethoxy)-4-substituted benzenes, compounds structurally related to this compound, react with isatins. researchgate.net This reaction highlights the utility of the bromoethoxy group in linking different molecular fragments to create complex heterocyclic structures. researchgate.net

| Precursor | Reagent | Resulting Heterocycle | Reference |

| This compound derivatives | Amines/Hydroxyls | Benzoxazines | researchgate.net |

| 1-(2-bromoethoxy)-4-substituted benzenes | Isatins | Phenoxy pendant isatins | researchgate.net |

| 4-(6-chloropyridazin-4-yl)phenol | 1,2-Dibromoethane (B42909) | 5-(4-(2-Bromoethoxy)phenyl)-3-chloropyridazine | google.com |

For example, the synthesis of benzoxazole-benzamide conjugates utilizes a related strategy where a 2-thioacetamido linker is formed, demonstrating the versatility of linking different aromatic systems to create molecules with potential applications in medicinal chemistry. nih.gov

Role in the Development of Advanced Materials

The same chemical reactivity that makes this compound a valuable intermediate in organic synthesis also underpins its use in the development of advanced materials. google.com

In polymer chemistry, this compound and its derivatives can be used as monomers or functionalized precursors for the synthesis of novel polymers. The bromoethoxy group can participate in polymerization reactions or be used to graft the benzamide (B126) moiety onto existing polymer chains, thereby modifying the material's properties.

Furthermore, the benzamide group itself is capable of forming strong hydrogen bonds, which is a key feature in the design of supramolecular materials. mdpi.com These are complex assemblies of molecules held together by non-covalent interactions. By incorporating the this compound unit into larger structures, it is possible to program the self-assembly of these molecules into well-defined supramolecular architectures, such as gels or liquid crystals. mdpi.comresearchgate.net The ability to form one-dimensional chains through hydrogen bonding is a critical aspect of this self-assembly process. mdpi.com

The integration of this compound into functional organic materials allows for the creation of materials with tailored properties. For example, by attaching it to photoresponsive or electronically active units, it is possible to develop materials for applications in electronics, photonics, or sensing. The benzamide portion can contribute to the material's thermal stability and mechanical properties, while the attached functional groups dictate its specific performance characteristics.

The development of multifunctional organic materials, such as those derived from 3-pyridylvinyl benzoxazole, showcases how different molecular components can be combined to create materials with interesting photophysical and electrochemical properties. rsc.org While not directly using this compound, this research exemplifies the principles of designing multifunctional materials where a benzamide-like core is linked to other functional units. rsc.org

Future Perspectives and Emerging Research Directions

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of 2-(2-bromoethoxy)benzamide is foundational to its further study and application. While standard synthetic routes can be postulated, future research will likely focus on developing more efficient, selective, and sustainable methods. A plausible and common method for synthesizing similar compounds involves the Williamson ether synthesis. researchgate.netnih.govacs.org This would entail the reaction of 2-hydroxybenzamide with 1,2-dibromoethane (B42909) in the presence of a base.

Future investigations could explore a variety of reaction conditions to optimize this synthesis. This includes the screening of different bases, solvents, and phase-transfer catalysts to improve yield and purity while minimizing reaction times and energy consumption. For instance, the use of milder bases could prevent potential side reactions, and the application of microwave-assisted synthesis could dramatically reduce reaction times. maynoothuniversity.ie

Moreover, the development of one-pot syntheses starting from more readily available precursors would be a significant advancement. Research into catalytic systems, potentially involving transition metals, could also offer novel and more efficient pathways to this and related compounds. nih.gov

Advanced Spectroscopic and Structural Probing Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization, future research should employ more advanced methods for a deeper structural elucidation.

High-resolution mass spectrometry (HRMS) would provide highly accurate mass data, confirming the elemental composition with great confidence. google.com Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be invaluable in unambiguously assigning all proton and carbon signals, providing detailed information about the connectivity and spatial relationships of the atoms within the molecule.

Furthermore, techniques like X-ray crystallography would be the gold standard for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govajol.info For molecules that are difficult to crystallize, advanced techniques such as electron-activated dissociation (EAD) mass spectrometry could provide unique fragmentation patterns, offering deeper structural insights.

The application of fluorescence spectroscopy could also be explored. By incorporating a suitable fluorophore or by studying its intrinsic fluorescence, researchers could probe its interactions with other molecules and its behavior in different chemical environments.

Expanding Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. Future research on this compound should leverage a range of computational methods.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to optimize the molecular geometry of this compound and to predict its spectroscopic properties, such as IR and NMR spectra. ajol.infobohrium.comresearchgate.netresearchgate.netorientjchem.org This theoretical data can then be compared with experimental results to validate the computational model. Furthermore, DFT can be used to calculate various electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. bohrium.comresearchgate.net The molecular electrostatic potential (MEP) can also be mapped to identify regions susceptible to electrophilic and nucleophilic attack. bohrium.comorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound is explored for biological applications, QSAR studies will be essential. nih.govmdpi.com QSAR models correlate the chemical structure of a series of compounds with their biological activity. By synthesizing and testing a library of derivatives of this compound, researchers can develop QSAR models to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. These models can be built using various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov

Exploration of Novel Chemical Transformations

The functional groups present in this compound—the bromoethyl group, the ether linkage, and the benzamide (B126) moiety—offer a rich landscape for chemical transformations. The bromine atom, being a good leaving group, makes the ethyl chain susceptible to nucleophilic substitution reactions. masterorganicchemistry.comresearchgate.net This allows for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse library of derivatives. For example, reaction with amines, thiols, or azides could lead to new classes of compounds with potentially interesting properties.

The amide group itself can undergo various reactions. It can be hydrolyzed back to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The aromatic ring of the benzamide can also be subjected to electrophilic substitution reactions, although the existing substituents will direct the position of the incoming group.

Future research could focus on exploring these transformations in detail, optimizing reaction conditions, and characterizing the resulting products. The development of novel cascade reactions, where multiple transformations occur in a single pot, would be a particularly elegant and efficient approach to building molecular complexity from this scaffold.

Contributions to Interdisciplinary Research Fields through Chemical Synthesis

The versatility of this compound as a chemical building block makes it a candidate for applications in various interdisciplinary fields.

Medicinal Chemistry: Benzamide derivatives are known to possess a wide range of biological activities. ambeed.comdntb.gov.ua The bromoethoxy side chain of this compound could serve as a linker to attach the benzamide core to other pharmacophores or to a solid support for use in combinatorial chemistry and high-throughput screening. Its ability to react with nucleophiles makes it suitable for covalent modification of biological targets, a strategy of growing interest in drug discovery.

Materials Science: The rigid aromatic core and the flexible ether linkage, combined with the reactive handle of the bromoethyl group, suggest that this compound could be a useful monomer or precursor for the synthesis of novel polymers and materials. sigmaaldrich.comcymitquimica.com For example, it could be incorporated into polymer backbones or used to functionalize surfaces. The resulting materials could have interesting properties for applications in electronics, sensing, or as advanced coatings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-bromoethoxy)benzamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a bromoethyl group is introduced into a benzamide precursor. For example, reacting 2-hydroxybenzamide with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) facilitates etherification . Optimization involves controlling stoichiometry (e.g., excess dibromoethane) and reaction time (typically 12–24 hours at 60–80°C). Purity is enhanced via recrystallization in ethanol/water mixtures.

- Key Considerations : Monitor by TLC or HPLC to track intermediate formation. Side products like di-substituted derivatives may form if temperature exceeds 80°C .

Q. How is this compound characterized using spectroscopic techniques?

- Analytical Workflow :

- IR Spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹). Absence of -OH bands (3280 cm⁻¹) confirms successful substitution .

- NMR :

- ¹H NMR : A triplet at δ 3.8–4.0 ppm (OCH₂CH₂Br) and a singlet for aromatic protons (δ 7.5–8.0 ppm).

- ¹³C NMR : Carbonyl at ~168 ppm, bromoethyl carbons at ~30–40 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 244 (C₉H₁₀BrNO₂⁺) with fragmentation patterns confirming the bromoethoxy group .

Advanced Research Questions

Q. How does the bromoethoxy group influence the reactivity of benzamide derivatives in copper-mediated C-H oxidation?

- Mechanistic Insight : The bromoethoxy group acts as a directing group, facilitating regioselective C-H activation. Under basic conditions, coordination of the amide oxygen to Cu(II) directs oxidation to the ortho position, yielding methoxylated or halogenated products. Under acidic conditions, single-electron transfer dominates, leading to nondirected chlorination .

- Experimental Design :

- Compare reaction outcomes in acidic (HCl, MeOH) vs. basic (NaOMe, DMF) media.

- Use DFT calculations to map electron density shifts induced by the bromoethoxy group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Degradation Pathways :

| Condition | Major Degradation Product | Minor Products |

|---|---|---|

| Acidic (pH < 3) | 2-Hydroxybenzamide | Ethylene glycol derivatives |

| Alkaline (pH 9) | 2-(2-Hydroxyethoxy)benzamide | Benzamide |

| Thermal (>100°C) | Dehydrohalogenation to vinyl ether | Polymerized byproducts |

- Analytical Validation : Use UHPLC/MS to detect decomposition products (e.g., 4-chlorobenzamide analogs) .

Q. How can contradictory data on reaction outcomes be resolved when using this compound as a substrate?

- Case Study : Divergent products in oxidation reactions (e.g., methoxylation vs. chlorination) arise from competing organometallic vs. radical mechanisms.

- Resolution Strategy :

- Kinetic Studies : Vary catalyst loading (Cu(II) concentration) to identify rate-determining steps.

- Isotopic Labeling : Use D₂O to confirm proton-coupled electron transfer in radical pathways .

Data-Driven Research Questions

Q. What computational tools are effective in predicting the bioactivity of this compound derivatives?

- In Silico Methods :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP inhibitors ).

- QSAR Modeling : Correlate substituent effects (e.g., nitro, chloro) with IC₅₀ values using Hammett parameters.

- Validation : Compare predicted vs. experimental IC₅₀ values for analogs like 3-nitrobenzamide derivatives .

Q. How does the steric and electronic profile of this compound affect its utility in polymer chemistry?

- Role in Polymerization : The bromo group serves as an initiator in atom-transfer radical polymerization (ATRP). Electronic effects from the ethoxy group stabilize propagating radicals, enabling controlled molecular weight distributions.

- Experimental Data :

| Monomer | PDI (Đ) | Mn (g/mol) |

|---|---|---|

| Styrene | 1.08 | 15,000 |

| Methyl methacrylate | 1.12 | 20,000 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.